2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde
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Overview
Description
2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes a dihydropyridine ring, a phenylethyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylacetic acid derivative, the compound can be synthesized through a series of steps involving condensation, cyclization, and oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction can produce primary alcohols or amines .
Scientific Research Applications
2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Oxo-1-(1-phenylethyl)-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-diphenylethyl diisopropylcarbamate: A related compound with similar structural features but different functional groups.
Phenoxy acetamide derivatives: Compounds with similar pharmacological activities and synthetic routes.
Uniqueness
Its reactivity and biological activity distinguish it from other similar compounds, making it a valuable subject of study in both academic and industrial research .
Properties
CAS No. |
65824-04-6 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-oxo-1-(1-phenylethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-11(12-6-3-2-4-7-12)15-9-5-8-13(10-16)14(15)17/h2-11H,1H3 |
InChI Key |
TVBRTPGPOSLUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC=C(C2=O)C=O |
Origin of Product |
United States |
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